2-Piperazinecarboxylicacid,3-(aminocarbonyl)-,cis-(9CI)
Description
2-Piperazinecarboxylicacid,3-(aminocarbonyl)-,cis-(9CI) is a piperazine derivative characterized by a carboxylic acid group at position 2 and an aminocarbonyl (carbamoyl) group at position 3 in the cis stereochemical configuration. The (9CI) designation indicates its inclusion in the 9th Collective Index of Chemical Abstracts.
The cis configuration of the substituents may influence its biological activity, as stereochemistry often affects binding affinity and metabolic stability.
Properties
Molecular Formula |
C6H11N3O3 |
|---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
(2S,3R)-3-carbamoylpiperazine-2-carboxylic acid |
InChI |
InChI=1S/C6H11N3O3/c7-5(10)3-4(6(11)12)9-2-1-8-3/h3-4,8-9H,1-2H2,(H2,7,10)(H,11,12)/t3-,4+/m1/s1 |
InChI Key |
JMHKLIVXLXORSV-DMTCNVIQSA-N |
Isomeric SMILES |
C1CN[C@@H]([C@@H](N1)C(=O)N)C(=O)O |
Canonical SMILES |
C1CNC(C(N1)C(=O)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperazinecarboxylicacid,3-(aminocarbonyl)-,cis-(9CI) typically involves the reaction of piperazine derivatives with appropriate reagents to introduce the carboxylic acid and aminocarbonyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. These methods often include continuous flow processes and the use of industrial-grade reagents and equipment .
Chemical Reactions Analysis
Types of Reactions
2-Piperazinecarboxylicacid,3-(aminocarbonyl)-,cis-(9CI) can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Piperazinecarboxylicacid,3-(aminocarbonyl)-,cis-(9CI) has several scientific research applications:
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Piperazinecarboxylicacid,3-(aminocarbonyl)-,cis-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related piperazine derivatives:
Key Observations :
- Substituent Impact: The phosphonopropyl group in 4-(3-phosphonopropyl)-2-piperazinecarboxylic acid introduces a charged moiety, enhancing its interaction with NMDA receptors .
- Stereochemistry : The cis configuration of the target compound distinguishes it from analogs with trans or unspecified stereochemistry. For example, cis-deltamethrin (a pyrethroid insecticide) demonstrates higher bioactivity than its trans isomer, underscoring the importance of stereochemistry .
- Protective Groups : The Boc-protected analog () highlights synthetic strategies to stabilize reactive amines during synthesis, a consideration absent in the target compound’s structure .
Biological Activity
2-Piperazinecarboxylic acid, 3-(aminocarbonyl)-, cis-(9CI) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Profile
- CAS Number : 79744-11-9
- Molecular Formula : C₇H₁₄N₂O₃
- Synonyms : (2S,3R)-3-Carbamoylpiperazine-2-carboxylic acid
This compound belongs to the class of piperazine derivatives, which are known for their diverse pharmacological properties.
Antitumor Activity
Research has shown that various piperazine derivatives exhibit significant antitumor properties. A study synthesized a series of compounds related to 2-Piperazinecarboxylic acid and evaluated their antitumor activity against different cancer cell lines. The findings indicated that certain derivatives showed promising cytotoxic effects, suggesting potential applications in cancer therapy .
Antibacterial and Antifungal Activity
The antibacterial and antifungal properties of piperazine derivatives have been well-documented. In a study focused on the synthesis of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines, the newly synthesized compounds demonstrated notable antibacterial and antifungal activity. This suggests that 2-Piperazinecarboxylic acid may serve as a scaffold for developing new antimicrobial agents .
The biological activity of 2-Piperazinecarboxylic acid can be attributed to its ability to interact with biological targets such as enzymes and receptors. For example, piperazine derivatives often act as inhibitors of specific enzymes involved in cell proliferation and survival pathways, contributing to their antitumor effects.
Study 1: Antitumor Efficacy
A recent study explored the synthesis of novel piperazine derivatives and their efficacy against human cancer cell lines. The results indicated that modifications in the piperazine ring significantly influenced the compounds' cytotoxicity. Specifically, compounds with electron-withdrawing groups exhibited enhanced activity, highlighting the importance of structural optimization in drug design.
Study 2: Antimicrobial Properties
In another investigation, researchers synthesized a range of piperazine-based compounds and assessed their antimicrobial activity against various pathogens. The results demonstrated that certain derivatives exhibited potent activity against resistant strains of bacteria and fungi, suggesting their potential as new therapeutic agents.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
